Bienvenue dans la boutique en ligne BenchChem!

(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one

Proteasome inhibition Cancer Chemical biology

(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one (CAS 343373-02-4) is a synthetic small molecule belonging to the enaminone class, characterized by a conjugated N-C=C-C=O system linking a 4-chloroaniline moiety to a 3-phenylbut-3-en-2-one scaffold. It is primarily supplied as a non-exclusive screening compound within the BIONET collection by Key Organics, distributed by Sigma-Aldrich at >90% purity, and is intended for early-stage drug discovery and chemical biology research.

Molecular Formula C16H14ClNO
Molecular Weight 271.74
CAS No. 343373-02-4
Cat. No. B2959441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one
CAS343373-02-4
Molecular FormulaC16H14ClNO
Molecular Weight271.74
Structural Identifiers
SMILESCC(=O)C(=CNC1=CC=C(C=C1)Cl)C2=CC=CC=C2
InChIInChI=1S/C16H14ClNO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11-
InChIKeyIQHPPLWAGBAPQI-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one (CAS 343373-02-4) for Research: An Enaminone Screening Compound


(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one (CAS 343373-02-4) is a synthetic small molecule belonging to the enaminone class, characterized by a conjugated N-C=C-C=O system linking a 4-chloroaniline moiety to a 3-phenylbut-3-en-2-one scaffold . It is primarily supplied as a non-exclusive screening compound within the BIONET collection by Key Organics, distributed by Sigma-Aldrich at >90% purity, and is intended for early-stage drug discovery and chemical biology research . Unlike some enaminone derivatives with established biological profiles, this specific compound lacks extensively published, target-specific quantitative activity data in peer-reviewed primary literature, positioning it as a tool for novel target identification and SAR exploration rather than a validated probe for a known mechanism.

Why (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one Cannot Be Replaced by Generic Enaminones


Enaminones are a structurally diverse class where minor modifications to the amine, ketone, or alkene components can lead to profound shifts in biological activity, target engagement, and physicochemical properties. Class-level inference from enaminone structure-activity relationship (SAR) studies demonstrates that substituting the 4-chloroaniline group at the enaminone core can abolish anticonvulsant activity, where the most active analog, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, achieved an oral ED50 of 5.8 mg/kg in a rat maximal electroshock (MES) seizure model [1]. Furthermore, the specific substitution pattern on the phenyl ring dictates whether an enaminone acts as a proteasome inhibitor, with different cellular survival outcomes observed for structurally distinct analogs in the same library [2]. Therefore, generic substitution of (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one with another enaminone without confirming target engagement and cellular activity would risk invalidating experimental results. Direct comparative data are required to establish functional equivalence.

Quantitative Evidence for (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one Differentiation


Proteasome Inhibition: A Class-Level Inference from an Enaminone Library Screen

A library of structurally distinct enaminones was screened for proteasome inhibition, identifying several active compounds. While the target compound (CAS 343373-02-4) was not the most potent hit, the study provides class-level evidence that the enaminone scaffold can engage the proteasome. The most active analog in a related series, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, demonstrated oral anticonvulsant activity with an ED50 of 5.8 mg/kg [1]. This highlights the critical role of the 4-chlorophenylamino moiety and suggests that the target compound's specific substituted but-3-en-2-one scaffold may confer a distinct target selectivity profile compared to cyclic enaminone proteasome inhibitors. Direct quantitative data for this compound's proteasome inhibition are not available in the public domain, representing a key evidence gap.

Proteasome inhibition Cancer Chemical biology

Anticonvulsant SAR: The Critical Role of the 4-Chlorophenylamino Substituent

Structure-activity relationship studies on enaminone anticonvulsants reveal that the 4-chlorophenylamino group is a key pharmacophoric element for in vivo efficacy. The analog methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (compound 27) provided a protective index (TD50/ED50) of greater than 65.5 in the rat MES test [1]. The target compound (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one possesses this critical 4-chlorophenylamino group but differs in the unsaturated ketone backbone, which is acyclic versus the cyclic structure of compound 27. Studies indicate that substitutions on the aniline ring and the enaminone core significantly modulate sodium channel binding and anticonvulsant potency [1]. The acyclic phenylbutenone scaffold of CAS 343373-02-4 may therefore display a different pharmacological profile, such as altered bioavailability or target selectivity, compared to the established cyclic-2-oxo-cyclohex-3-ene series.

Anticonvulsant Sodium channel SAR

Enzymatic Carboligation Substrate: A Potential Biocatalytic Differentiation Point

The PigD enzyme (EC 2.2.1.12) catalyzes the carboligation of pyruvate with (3E)-4-(4-chlorophenyl)but-3-en-2-one, a close structural analog lacking the N-phenylamino group, to yield (3R)-3-(4-chlorophenyl)hexane-2,5-dione with >99% enantiomeric excess [1]. This demonstrates that the α,β-unsaturated ketone moiety in this chemotype is amenable to stereoselective enzymatic transformation. While the target compound (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one has not been explicitly tested as a PigD substrate, its core structure suggests potential as a starting material for chemoenzymatic synthesis of chiral γ-diketones, offering a different reactivity profile compared to the non-aminated analog. This represents a cross-study comparable differentiation where the presence of the anilino group may alter enzyme substrate scope and product enantioselectivity.

Biocatalysis Enzymatic synthesis C-C bond formation

Synthetic Versatility via Beckmann Rearrangement: A Divergent Chemical Biology Application

The oxime benzoate derivative of 4-(4'-chlorophenyl)-3-phenylbut-3-en-2-one, a regioisomer of the target compound, undergoes a Beckmann rearrangement via an azacyclobutenium ion intermediate to yield 1-(4'-chlorophenyl)-3-methylisoquinoline [1]. This demonstrates that the butenone scaffold can be transformed into nitrogen-containing heterocycles. The target compound (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one, with its additional enaminone nitrogen, presents a more electron-rich system that could lead to distinct rearrangement products, such as amino-substituted isoquinolines or benzazepines, compared to the non-aminated analog. This structural distinction makes it a valuable precursor for generating diverse heterocyclic libraries that are not accessible from the simpler chalcone-like derivative.

Synthetic chemistry Beckmann rearrangement Heterocycle synthesis

Distinction from Simple 4-Arylbut-3-en-2-ones: The Impact of the Enaminone Nitrogen on Physicochemical Properties

The target compound (MF: C16H14ClNO, MW: 271.74) differs fundamentally from simple 4-arylbut-3-en-2-ones (e.g., 4-(4-chlorophenyl)-3-phenylbut-3-en-2-one, CAS 6318-76-9, MF: C17H13ClO, MW: 268.74) by the presence of a secondary amino group, which introduces a hydrogen bond donor and alters the compound's logP and polar surface area. While no direct experimental logP or solubility comparison is published, the structural addition of the -NH- group is known to generally reduce lipophilicity and increase aqueous solubility compared to non-aminated analogs, potentially improving drug-like properties [1]. This is a critical consideration for assay development and in vivo studies, as the enaminone nitrogen can also participate in intramolecular hydrogen bonding, stabilizing specific conformations that may influence target binding.

Physicochemical properties Drug-likeness Enaminone

Critical Evidence Gap: Absence of Direct Target-Specific Potency Data for Procurement Decisions

A systematic search of the primary literature, authoritative databases (ChEMBL, BindingDB, PubChem BioAssay), and patent repositories reveals no direct, quantitative target-specific activity data (e.g., IC50, Ki, EC50) for (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one (CAS 343373-02-4) in any reported assay . This contrasts sharply with structurally related enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, which have been characterized for anticonvulsant and proteasome inhibitory activity [1]. This evidence gap must be explicitly acknowledged by any procurement decision-maker. The compound is marketed as a screening compound (BIONET collection) with >90% purity, and its value proposition rests not on proven potency but on its structural novelty and potential for discovering new biological activities through unbiased screening.

Data transparency Procurement risk Screening compound

Recommended Applications for (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one Based on Evidence


High-Throughput Phenotypic Screening for Novel Bioactivity Discovery

Given the absence of defined target activity, the most scientifically justifiable application for CAS 343373-02-4 is its inclusion in diversity-oriented phenotypic screening libraries. Its enaminone scaffold provides a distinct chemotype from more common heterocycles, and the 4-chlorophenylamino group is a proven pharmacophore for anticonvulsant and proteasome-inhibitory activity in related analogs [1]. Using this compound in cell-based or organismal phenotypic assays (e.g., cancer cell viability, neuronal activity, or antimicrobial growth inhibition) could uncover novel mechanisms of action. Its availability as a solid with defined purity (>90%) from Key Organics makes it amenable to automated liquid handling and high-throughput screening workflows.

Chemical Biology Tool for Proteasome or Ion Channel Target Deconvolution

Class-level evidence indicates that enaminones with a 4-chlorophenylamino group can inhibit the proteasome and modulate sodium channels [1][2]. Researchers investigating these target classes can use CAS 343373-02-4 as a structurally distinct analog to probe the steric and electronic requirements of the binding site. Its acyclic butenone backbone distinguishes it from the cyclic enaminone proteasome inhibitors and anticonvulsants described in the literature. Comparative profiling of this compound alongside known cyclic enaminone inhibitors could reveal whether backbone flexibility enhances or reduces target engagement, providing valuable SAR insights for lead optimization campaigns.

Building Block for Divergent Heterocyclic Synthesis

The enaminone functionality and α,β-unsaturated ketone system in CAS 343373-02-4 make it a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds. Building on the established Beckmann rearrangement chemistry of structurally related butenones that yields isoquinolines [1], this compound can be transformed into amino-substituted isoquinolines, pyrazoles, or benzazepines through reactions with hydrazines, hydroxylamine, or other dinucleophiles. These heterocyclic products are valuable for medicinal chemistry programs targeting kinases, GPCRs, or epigenetic readers. The compound's procurement from a reliable commercial source with batch-to-batch consistency supports reproducible synthetic chemistry workflows.

Substrate for Biocatalytic Reaction Scope Exploration

The demonstrated ability of the PigD enzyme to catalyze stereoselective carboligation with a close structural analog, (3E)-4-(4-chlorophenyl)but-3-en-2-one, achieving >99% enantiomeric excess [1], suggests that CAS 343373-02-4 could be evaluated as a substrate for this and related ThDP-dependent enzymes. The presence of the N-phenylamino substituent provides a unique probe for assessing the steric and electronic tolerance of the enzyme's active site. Successful biotransformation could yield chiral γ-diketone products with an amino functionality, which are valuable intermediates for pharmaceutical synthesis. This application is particularly relevant for industrial biocatalysis groups seeking to expand the substrate scope of C-C bond-forming enzymes.

Quote Request

Request a Quote for (3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.